4-(Bromomethyl)-4-(difluoromethyl)oxane
CAS No.:
Cat. No.: VC18243934
Molecular Formula: C7H11BrF2O
Molecular Weight: 229.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H11BrF2O |
|---|---|
| Molecular Weight | 229.06 g/mol |
| IUPAC Name | 4-(bromomethyl)-4-(difluoromethyl)oxane |
| Standard InChI | InChI=1S/C7H11BrF2O/c8-5-7(6(9)10)1-3-11-4-2-7/h6H,1-5H2 |
| Standard InChI Key | CJITVDLHSJRICO-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCC1(CBr)C(F)F |
Introduction
4-(Bromomethyl)-4-(difluoromethyl)oxane is a synthetic organic compound that features both bromomethyl and difluoromethyl functional groups attached to an oxane ring. Its molecular formula is C6H8BrF2O, indicating the presence of six carbon atoms, eight hydrogen atoms, one bromine atom, two fluorine atoms, and one oxygen atom. This unique structure confers distinct chemical reactivity and potential biological activity, making it of interest in fields such as medicinal chemistry and materials science.
Potential Applications
This compound has potential applications in medicinal chemistry and materials science due to its unique chemical properties. Its ability to interact with biological targets, such as proteins or enzymes, could be exploited in drug development. Additionally, its halogenated groups may facilitate interactions with nucleophilic sites, potentially altering the activity of these biological molecules.
| Field of Application | Potential Uses |
|---|---|
| Medicinal Chemistry | Drug development, interaction with biological targets |
| Materials Science | Development of new materials with specific properties |
Interaction Studies
Interaction studies involving 4-(Bromomethyl)-4-(difluoromethyl)oxane focus on its ability to bind to various biological targets. The halogenated groups can facilitate interactions with nucleophilic sites on proteins or enzymes, potentially altering their activity. Further research is needed to elucidate specific binding mechanisms and affinities for target proteins.
Comparison with Similar Compounds
Several compounds share structural similarities with 4-(Bromomethyl)-4-(difluoromethyl)oxane, each exhibiting unique properties:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 4-Bromobenzyl alcohol | Bromobenzyl moiety | Used in organic synthesis as a versatile intermediate |
| 1-Bromo-2,2-difluoroethane | Difluoroethane moiety | Known for its application in fluorinated solvents |
| 3-Bromo-3-(trifluoromethyl)phenol | Trifluoromethyl group | Exhibits strong antimicrobial properties |
| 2-Bromo-1,1-difluoroethanol | Difluoroethanol moiety | Utilized in pharmaceutical applications |
The uniqueness of 4-(Bromomethyl)-4-(difluoromethyl)oxane lies in its combination of both bromine and difluoromethyl groups on an oxane ring, which may confer distinct reactivity and biological activity compared to other similar compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume